molecular formula C27H26N2O6 B556971 (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 349547-09-7

(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No. B556971
M. Wt: 474,52 g/mole
InChI Key: GNBVOVLCIBZKIQ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
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Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Biomass-derived levulinic acid and its derivatives have shown significant promise in drug synthesis, highlighting the potential for using complex organic compounds as raw materials for pharmaceuticals. These derivatives can be synthesized into a variety of value-added chemicals, suggesting that similar compounds might also serve as versatile intermediates in drug development (Zhang et al., 2021).

Carboxylic Acids in Biological Activity

The study of natural carboxylic acids reveals their role in biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. This underscores the potential of complex organic molecules, including those with carboxylic acid groups, in developing therapeutic agents and understanding their mechanism of action (Godlewska-Żyłkiewicz et al., 2020).

Amino Acid Derivatives in Medicinal Chemistry

The synthesis and application of cyclic β-amino acid derivatives in drug research indicate the critical role of amino acids and their derivatives in medicinal chemistry. These compounds serve as building blocks for the development of new therapeutic agents, pointing towards the significance of complex amino acid derivatives in drug discovery (Kiss et al., 2018).

Functionalization Strategies for Quantum Dots

The functionalization of quantum dots using amino acids for the enhancement of electronic and optical properties illustrates the intersection of organic chemistry and nanotechnology. This suggests that complex organic molecules, through functionalization, can contribute to advancements in materials science and engineering applications (Ravi et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition mechanisms of carboxylic acids on biocatalysts provides insight into the interaction between complex organic molecules and microbial systems. This knowledge is crucial for metabolic engineering and improving the efficiency of microbial production processes (Jarboe et al., 2013).

properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVOVLCIBZKIQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583448
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

CAS RN

349547-09-7
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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